N-Deformyl-N-benzyloxycarbonyl Orlistat

Vue d'ensemble

Description

N-Deformyl-N-benzyloxycarbonyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is primarily used in proteomics research and has a molecular formula of C36H59NO6 with a molecular weight of 601.86 .

Méthodes De Préparation

The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat involves several steps, starting from the parent compound Orlistat. The process typically includes the deformylation and benzyloxycarbonylation of Orlistat under specific reaction conditions. Industrial production methods are not widely documented, but laboratory synthesis often involves the use of organic solvents and catalysts to facilitate the reactions .

Analyse Des Réactions Chimiques

N-Deformyl-N-benzyloxycarbonyl Orlistat undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacological Research

N-Deformyl-N-benzyloxycarbonyl Orlistat serves as an important compound in pharmacological studies, particularly in evaluating the efficacy and safety of lipase inhibitors. Its role as an impurity of Orlistat allows researchers to investigate the pharmacokinetics and dynamics of lipase inhibition more thoroughly. Studies have shown that Orlistat can reduce fat absorption by approximately 30%, leading to significant weight loss when combined with dietary modifications .

Analytical Chemistry

This compound is also pivotal in analytical method development and validation. It is used in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), ensuring that pharmaceutical products meet necessary regulatory standards . The ability to analyze impurities like this compound is critical for maintaining the integrity of drug formulations.

Drug Development

In drug formulation research, this compound can be utilized to enhance the stability and efficacy of new weight-loss medications. By studying its interactions with other compounds and its behavior in various environments, researchers can optimize formulations for better therapeutic outcomes.

Case Study 1: Efficacy in Weight Loss

A study conducted by Yu et al. demonstrated that patients administered Orlistat, which includes this compound as an impurity, showed a significant reduction in body mass index (BMI) and waist circumference when combined with dietary changes . This underscores the importance of understanding the role of such derivatives in enhancing the effectiveness of obesity treatments.

Case Study 2: Quality Control Analysis

In a recent investigation into the quality control processes for weight-loss medications, this compound was identified as a key marker for assessing the purity of Orlistat formulations. The study emphasized the necessity of including this compound in analytical methods to ensure compliance with pharmaceutical standards .

Comparative Data Table

Mécanisme D'action

The mechanism of action of N-Deformyl-N-benzyloxycarbonyl Orlistat involves the inhibition of gastrointestinal lipases, enzymes responsible for the breakdown of dietary fats. By inhibiting these enzymes, the compound reduces the absorption of fats from the diet, leading to weight loss. The molecular targets include pancreatic lipase and other related enzymes involved in fat metabolism .

Comparaison Avec Des Composés Similaires

N-Deformyl-N-benzyloxycarbonyl Orlistat can be compared with other lipase inhibitors such as:

Orlistat: The parent compound, widely used in clinical settings for weight management.

Tetrahydrolipstatin: Another derivative of Orlistat with similar lipase inhibitory properties.

Cetilistat: A newer lipase inhibitor with a different chemical structure but similar mechanism of action.

This compound is unique due to its specific modifications, which may offer distinct advantages in research applications .

Activité Biologique

N-Deformyl-N-benzyloxycarbonyl Orlistat is a derivative of the well-known weight-loss drug Orlistat, which functions primarily as a lipase inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Orlistat and Its Derivatives

Orlistat is primarily used for obesity management by inhibiting gastrointestinal lipases, which reduces dietary fat absorption. The compound's mechanism involves the formation of a covalent bond with the serine residue in the active site of lipases, preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This results in a significant reduction in caloric intake from fats.

Chemical Structure

- Chemical Formula : C29H53NO5

- Molecular Weight : 451.74 g/mol

This compound retains the core mechanism of Orlistat but may exhibit enhanced properties due to structural modifications. The biological activity can be summarized as follows:

- Inhibition of Lipases : It inhibits pancreatic and gastric lipases, leading to decreased fat absorption.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1/S boundary in vitro, which may have implications for cancer therapy.

- Effects on Fatty Acid Synthase : The compound also inhibits the thioesterase domain of fatty acid synthase, which is crucial for fatty acid metabolism.

Biological Activity Data

The following table summarizes key biological activities and effects observed in studies involving this compound and its parent compound:

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Orlistat and its derivatives:

- Long-term Weight Management Study : A two-year study showed that participants taking Orlistat lost more weight compared to placebo (8.76 kg vs 5.81 kg) and regained less weight during maintenance phases .

- Lipid Metabolism Effects : In animal models, Orlistat administration resulted in significant reductions in body weight and body fat (17% weight loss observed in genetically obese mice) while also affecting lipid metabolism parameters such as triglycerides and cholesterol levels .

- Cancer Research Implications : Research indicates that inhibition of fatty acid synthase by Orlistat derivatives may reduce proliferation in certain cancer cell lines, suggesting potential applications beyond weight management .

Propriétés

IUPAC Name |

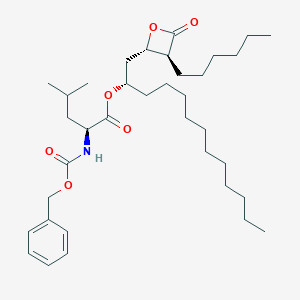

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCZADOYPEICM-YRCZKMHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564645 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-94-1 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.